Stigmasteryl tosylate
Overview
Description
Stigmasteryl tosylate is a sterol ester derived from stigmasterol, a plant sterol commonly found in various natural sources such as vegetable oils, nuts, grains, vegetables, and fruits. It is often incorporated into food products intended for direct consumption, cooking, baking, and frying. This compound may serve as a functional ingredient due to its potential for lowering serum LDL cholesterol levels .
Synthesis Analysis
The synthesis of this compound involves the esterification of stigmasterol with tosyl chloride (p-toluenesulfonyl chloride). The reaction typically occurs under mild conditions, and the resulting ester is characterized by its tosylate group attached to the sterol backbone. The synthetic pathway ensures the stability and bioavailability of the compound .
Molecular Structure Analysis
This compound has a steroidal structure , similar to stigmasterol. Its molecular formula is C29H50O3S, and it contains a tosylate functional group (SO~2~C~6~H~4~CH~3~) attached to the hydroxyl group of stigmasterol. The ester linkage provides increased lipophilicity and influences its biological properties .
Scientific Research Applications
Anti-Osteoarthritic Properties
Stigmasterol, a plant sterol, has shown potential anti-inflammatory effects, which are beneficial in the treatment of osteoarthritis. It inhibits several pro-inflammatory and matrix degradation mediators typically involved in osteoarthritis-induced cartilage degradation, primarily through the inhibition of the NF-kappaB pathway. This suggests its potential as a therapeutic agent for osteoarthritis (Gabay et al., 2010).
Anti-Cancer Properties
Stigmasterol has demonstrated anticancer effects against various cancers, including ovarian cancer. It induces apoptosis in cancer cells and inhibits cell migration, suggesting its use as a potential treatment for ovarian cancer (Bae, Song, & Lim, 2020). Additionally, it has shown efficacy in inhibiting the progression of lung cancer by regulating retinoic acid-related orphan receptor C, providing another potential target for lung cancer treatment (Dong et al., 2021).
Neuroprotective Effects
Research suggests that stigmasterol can ameliorate memory impairments, such as those induced by scopolamine. This effect may be mediated by the enhancement of the cholinergic neurotransmission system via the activation of estrogen or NMDA receptors (Park et al., 2012).
Antipsychotic Potential
Stigmasterol has been found to ameliorate ketamine-induced behavioral, biochemical, and histopathological alterations in mice, suggesting its potential in managing psychotic symptoms (Yadav et al., 2018).
Antiasthmatic Properties
Stigmasterol possesses significant antiasthmatic properties. It suppresses key features of allergen-induced asthma, such as airway inflammatory damage and overexpression of specific immunoglobulins, demonstrating its therapeutic potential for asthma (Antwi, Obiri, & Osafo, 2017).
Properties
IUPAC Name |
[(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O3S/c1-8-27(24(2)3)12-11-26(5)32-17-18-33-31-16-13-28-23-29(39-40(37,38)30-14-9-25(4)10-15-30)19-21-35(28,6)34(31)20-22-36(32,33)7/h9-15,24,26-27,29,31-34H,8,16-23H2,1-7H3/b12-11+/t26-,27+,29?,31+,32-,33+,34+,35+,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXJEKUSJCAIBH-ARHYPQNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)C5=CC=C(C=C5)C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OS(=O)(=O)C5=CC=C(C=C5)C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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